6-methoxyquinoline-2-carboxylic Acid 6-methoxyquinoline-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 75433-99-7
VCID: VC2441080
InChI: InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
SMILES: COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

6-methoxyquinoline-2-carboxylic Acid

CAS No.: 75433-99-7

Cat. No.: VC2441080

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

6-methoxyquinoline-2-carboxylic Acid - 75433-99-7

Specification

CAS No. 75433-99-7
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 6-methoxyquinoline-2-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Standard InChI Key YXPYIZUQEDQMPS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

6-Methoxyquinoline-2-carboxylic acid is characterized by a quinoline core with a methoxy group at the 6-position and a carboxylic acid moiety at the 2-position. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Basic Identification Data

PropertyValue
CAS Number75433-99-7
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
IUPAC Name6-methoxyquinoline-2-carboxylic acid
InChI KeyYXPYIZUQEDQMPS-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific chemical characteristics that influence its behavior in various chemical environments. The carboxylic acid functional group contributes to its acidic properties, while the methoxy group affects its solubility and electronic distribution within the molecule.

The presence of the quinoline ring system imparts aromatic properties, allowing for various electrophilic and nucleophilic substitution reactions. The electron-donating methoxy group at the 6-position influences the electronic density distribution across the molecule, affecting its reactivity patterns and coordination capabilities.

Synthesis Methods

Several synthetic routes can be employed to produce 6-methoxyquinoline-2-carboxylic acid, each with specific advantages depending on the starting materials and desired purity.

Classical Synthetic Routes

The synthesis of 6-methoxyquinoline-2-carboxylic acid typically begins with appropriate quinoline derivatives. One common approach involves starting with p-anisidine and suitable three-carbon building blocks to construct the quinoline core, followed by functionalization at the 2-position .

Modified Doebner Reaction

Applications in Research and Industry

6-Methoxyquinoline-2-carboxylic acid has found applications in various scientific and industrial domains, particularly in pharmaceutical research and organic synthesis.

Role as a Chemical Intermediate

As a functionalized quinoline derivative, 6-methoxyquinoline-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for further modifications, such as:

  • Esterification to form corresponding esters

  • Amidation to create amide derivatives

  • Reduction to produce alcohols

  • Decarboxylation to generate simpler quinoline derivatives

Research Tool in Chemical Biology

The unique structure of 6-methoxyquinoline-2-carboxylic acid makes it potentially useful as a probe in chemical biology studies, particularly for investigating enzyme inhibition and receptor binding.

CompoundStructural DifferencePotential Impact on Activity
6-Methoxyquinoline-2-carboxylic acidReference compoundBaseline activity profile
4-Hydroxy-6-methoxyquinoline-2-carboxylic acidAdditional hydroxyl group at 4-positionEnhanced hydrogen bonding capability; potential increased water solubility
6-Chloro-2-methoxyquinoline-3-carboxylic acidChloro substitution at 6-position; methoxy at 2-position; carboxylic acid at 3-positionModified electronic properties; altered binding affinity
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl esterAdditional ester group at 3-positionChanged solubility profile; potential prodrug properties
GHS Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures

Based on the GHS classification, appropriate precautionary measures should be implemented when handling this compound, including:

  • Wearing appropriate personal protective equipment (PPE)

  • Working in well-ventilated areas

  • Avoiding direct contact with skin and eyes

  • Preventing inhalation of dust or vapors

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 6-methoxyquinoline-2-carboxylic acid, ensuring its identity, purity, and structural integrity.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, including the positions of substituents on the quinoline ring.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid (C=O stretch around 1700 cm⁻¹) and methoxy group.

  • Mass Spectrometry: Confirms the molecular weight (203.19 g/mol) and can provide fragmentation patterns characteristic of the compound.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Suitable for assessing purity and detecting impurities.

  • Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity.

Crystallographic Analysis

X-ray crystallography can provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement of atoms within the crystal lattice.

Future Research Directions

Based on the structural features and potential applications of 6-methoxyquinoline-2-carboxylic acid, several promising research directions can be identified:

Medicinal Chemistry Investigations

Further exploration of the biological activities of 6-methoxyquinoline-2-carboxylic acid and its derivatives could lead to the discovery of novel therapeutic agents. Specific areas of interest might include:

  • Antimicrobial drug development

  • Cancer therapeutics

  • Enzyme inhibitors for metabolic disorders

  • Neurological disease treatments

Material Science Applications

The unique structural features of 6-methoxyquinoline-2-carboxylic acid could be exploited in material science, particularly in the development of:

  • Fluorescent probes and sensors

  • Coordination complexes with metals

  • Polymeric materials with specific properties

  • Surface-active agents

Synthetic Methodology Development

Development of improved synthetic methods for 6-methoxyquinoline-2-carboxylic acid and its derivatives could enhance accessibility and reduce production costs. Focus areas might include:

  • Green chemistry approaches

  • Catalytic methods

  • Flow chemistry techniques

  • Biocatalytic processes

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